Product packaging for Aflatoxin B1-13C,d3(Cat. No.:)

Aflatoxin B1-13C,d3

Cat. No.: B1157650
M. Wt: 316.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Significance of Aflatoxins in Scientific Inquiry

Aflatoxins, primarily produced by Aspergillus flavus and Aspergillus parasiticus, gained significant scientific attention following an outbreak of "Turkey X disease" in England in the 1960s, which was traced back to contaminated groundnut meal. researchgate.nettandfonline.com This event triggered extensive research into these compounds. Aflatoxin B1 (AFB1) is of particular concern as it is considered one of the most potent naturally occurring carcinogens known to man and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). mdpi.comresearchgate.net

The scientific community's focus on aflatoxins is driven by their severe health implications and economic impact. mdpi.com Research has established a strong link between aflatoxin exposure and hepatocellular carcinoma (liver cancer) in humans. nih.gov Consequently, a vast body of multidisciplinary scientific investigation has been dedicated to various aspects of the aflatoxin problem, including their detection, epidemiology, and the mechanisms of their toxicity. tandfonline.com

Rationale for Isotopic Labeling in Aflatoxin Research

The accurate and sensitive detection of aflatoxins in complex matrices such as food, feed, and biological samples is a significant analytical challenge. Isotopic labeling, the technique of replacing an atom of a molecule with its isotope, is a powerful tool that addresses this challenge. researchgate.netresearchgate.net Stable isotope-labeled internal standards, such as those labeled with Carbon-13 (¹³C) and Deuterium (B1214612) (D), are particularly valuable in analytical chemistry. a-2-s.com

The primary rationale for using isotopically labeled aflatoxins, like Aflatoxin B1-13C,d3, in research is to improve the accuracy and precision of quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov These labeled compounds serve as ideal internal standards because they have the same chemical properties and behave identically to the non-labeled analyte during sample extraction, cleanup, and chromatographic separation. a-2-s.com This co-elution allows for the correction of matrix effects and variations in instrument response, leading to more reliable and reproducible quantification of the target aflatoxin. a-2-s.commdpi.com The development of methods using isotope-labeled standards has significantly enhanced the sensitivity and reliability of aflatoxin detection at trace levels. nih.govmdpi.com

Scope and Research Focus on this compound

This article will specifically focus on the chemical compound this compound. This isotopically labeled analog of Aflatoxin B1 incorporates both Carbon-13 and Deuterium atoms. The inclusion of these stable isotopes provides a distinct mass shift that allows it to be differentiated from the naturally occurring Aflatoxin B1 in mass spectrometry-based analyses. pharmaffiliates.comaxios-research.com

The research focus on this compound is primarily centered on its application as an internal standard for the accurate quantification of Aflatoxin B1. pharmaffiliates.com Its use is crucial for analytical method development, validation, and quality control in studies monitoring aflatoxin contamination in various commodities. axios-research.com

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆¹³CH₉D₃O₆ pharmaffiliates.com
Molecular Weight316.29 g/mol axios-research.comcymitquimica.com
AppearanceSolid Powder
Purity>95%
Primary ApplicationLabeled standard for Aflatoxin B1 analysis pharmaffiliates.com

Table 2: Research Applications of Isotope-Labeled Aflatoxin B1

Research AreaApplication of Isotope-Labeled Aflatoxin B1Key Analytical Technique
Food SafetyQuantification of aflatoxin contamination in foods like nuts, cereals, and spices. nih.govLiquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.govacs.org
Human BiomonitoringMeasurement of aflatoxin biomarkers in human samples to assess exposure. researchgate.netIsotope Dilution Mass Spectrometry mdpi.com
Toxicology StudiesInvestigating the metabolism and detoxification pathways of Aflatoxin B1. pharmaffiliates.comMass Spectrometry pharmaffiliates.com
Method ValidationServing as an internal standard to ensure the accuracy and reliability of analytical methods. a-2-s.comaxios-research.comHigh-Performance Liquid Chromatography (HPLC), LC-MS/MS nih.govacs.org

Properties

Molecular Formula

C₁₆¹³CH₉D₃O₆

Molecular Weight

316.28

Synonyms

(6aR,9aS)-2,3,6a,9a-Tetrahydro-4-(methoxy)-1H,11H-cyclopenta[c]furo[3’,2’:4,5]furo[2,3-h][1]benzopyran-1,11-dione-13C,d3;  (-)-Aflatoxin B1-13C,d3;  AFB1-d3;  NSC 529592-13C,d3; 

Origin of Product

United States

Ii. Advanced Synthesis and Derivatization Methodologies for Aflatoxin B1 13c,d3

Strategies for Isotopic Enrichment and Stereoselective Labeling

The precise introduction of stable isotopes such as Carbon-13 (¹³C) and deuterium (B1214612) (d) into the Aflatoxin B1 molecule requires meticulous planning and execution to ensure high isotopic purity and correct stereochemistry.

Incorporation of Carbon-13 (¹³C) Isotopes for Aflatoxin B1 Tracer Synthesis

The incorporation of ¹³C into the aflatoxin backbone is primarily achieved through biosynthetic or synthetic approaches. In biosynthetic methods, ¹³C-labeled precursors, such as [1-¹³C]- or [2-¹³C]-acetate, are fed to cultures of Aspergillus parasiticus. rsc.orgnih.govrsc.org The fungus then incorporates these labeled precursors into the aflatoxin molecule through its natural biosynthetic pathway. rsc.orgresearchgate.netasm.org This method can lead to the production of uniformly or specifically labeled Aflatoxin B1, depending on the precursor used. libios.frnih.gov For instance, studies have shown that up to nine carbon atoms in the Aflatoxin B1 molecule can be labeled using [1-¹³C]-ethanol. nih.gov

Synthetic strategies offer more control over the specific placement of the ¹³C label. This involves the total synthesis of the aflatoxin molecule from ¹³C-labeled starting materials. While more complex, this approach allows for the creation of standards with precisely known label positions, which is invaluable for metabolic studies. rsc.orgfrontiersin.org

Deuterium (d3) Labeling Approaches for Aflatoxin B1 Derivatization

Deuterium labeling, particularly the introduction of a d3-methyl group, is a common strategy for creating internal standards for mass spectrometry. mdpi.comnih.gov This is often accomplished by modifying the native Aflatoxin B1 molecule. One common approach involves the demethylation of Aflatoxin B1 to form Aflatoxin P1, followed by re-methylation using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). This regiospecifically introduces the d3-label at the methoxy (B1213986) group position.

Another method involves the catalytic deuteration of Aflatoxin B1 to produce deuterated Aflatoxin B2, which can then be used as a standard. researchgate.net While this produces a deuterated analog, it alters the core structure from B1 to B2. For the synthesis of Aflatoxin B1-13C,d3, the deuterium labeling would typically target the methoxy group, resulting in a (Methoxy-¹³C-d₃) final product. pharmaffiliates.com

Chemical Reaction Pathways for this compound Production

The production of this compound necessitates a combination of biosynthetic and synthetic organic chemistry techniques to construct the complex furanocoumarin structure and introduce the isotopic labels at desired positions.

Multi-Step Synthetic Routes for Aflatoxin B1 Core Structure

The total synthesis of Aflatoxin B1 is a significant challenge in organic chemistry. The first successful racemic synthesis was reported by Büchi and his colleagues in 1967. frontiersin.orgwikipedia.org This multi-step process involves the construction of the coumarin (B35378) skeleton followed by the annulation of the furan (B31954) and cyclopentenone rings. Key steps often include Pechmann condensation to form the coumarin ring, Friedel-Crafts reactions for ring closure, and various oxidation and reduction steps to achieve the final structure. frontiersin.orgnih.gov

More recent synthetic strategies have focused on enantioselective synthesis to produce the naturally occurring (+) enantiomer. wikipedia.org These routes often employ chiral catalysts and advanced synthetic methodologies to control stereochemistry throughout the synthesis. wikipedia.org

Table 1: Key Synthetic Strategies for Aflatoxin B1 Core

StrategyKey ReactionsReference
Büchi's Racemic SynthesisPechmann condensation, Friedel-Crafts acylation, Pyrolysis frontiersin.org
Corey's Enantioselective Synthesis[2+3] Cycloaddition, Duff reaction, Baeyer-Villiger oxidation wikipedia.org
Trost's Enantioselective SynthesisAsymmetric allylic alkylation wikipedia.org

Regiospecific Isotopic Introduction Techniques

The introduction of isotopic labels at specific positions within the Aflatoxin B1 molecule is crucial for its use as a tracer or internal standard.

For Carbon-13 labeling , biosynthetic approaches utilizing labeled acetate (B1210297) precursors can result in predictable labeling patterns based on the known polyketide pathway of aflatoxin biosynthesis. rsc.orgnih.govresearchgate.netasm.org For instance, feeding [1-¹³C]acetate to Aspergillus cultures will label specific carbon atoms in the resulting Aflatoxin B1 molecule. nih.gov Synthetic approaches allow for the use of ¹³C-labeled building blocks, providing precise control over the label's location. rsc.org

For Deuterium (d3) labeling of the methoxy group, a common method is the O-demethylation of the parent Aflatoxin B1 followed by re-methylation with a deuterated methylating agent like CD₃I. This ensures the specific introduction of the d3 label. researchgate.net

Purification and Characterization of Synthesized this compound

Following synthesis, the isotopically labeled Aflatoxin B1 must be rigorously purified and characterized to ensure its identity, purity, and isotopic enrichment.

Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with reversed-phase columns is a standard method for isolating the desired product from reaction mixtures and byproducts. nist.govresearchgate.netnih.gov Immunoaffinity column chromatography can also be employed for highly specific purification. researchgate.netnih.gov

Characterization relies on a suite of analytical methods:

Mass Spectrometry (MS) is essential to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. nist.govresearchgate.netnih.gov Tandem mass spectrometry (LC-MS/MS) is particularly powerful for structural confirmation and quantification. mdpi.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to confirm the structure of the synthesized molecule and the specific location of the ¹³C labels. researchgate.netbipm.org The absence of a proton signal for the methoxy group and the presence of a corresponding ¹³C signal would confirm the d3 and ¹³C labeling, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to verify the characteristic absorption spectrum of the aflatoxin chromophore. bipm.org

Infrared (IR) Spectroscopy can provide information about the functional groups present in the molecule. researchgate.net

Table 2: Analytical Techniques for Characterization

TechniquePurposeTypical Findings
HPLCPurification and Purity AssessmentSingle, sharp peak indicating high purity. nist.govresearchgate.net
LC-MS/MSMolecular Weight and Isotopic EnrichmentCorrect molecular ion peak for this compound (e.g., m/z 316.28). pharmaffiliates.com
¹H NMRStructural ConfirmationAbsence of methoxy proton signal. bipm.org
¹³C NMRStructural Confirmation and ¹³C Label PositionEnhanced signal at the labeled carbon position(s). bipm.org

The successful synthesis and rigorous characterization of this compound provide researchers with a vital tool for understanding the biological impact of this potent mycotoxin and for ensuring the accuracy of analytical measurements in food safety and environmental monitoring. nist.govlibios.frresearchgate.net

Chromatographic Techniques for High-Purity Isolation

Following the synthesis of this compound, achieving exceptional purity is critical for its use as an analytical standard. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, leveraging its high resolution to separate the target compound from unreacted precursors, non-labeled Aflatoxin B1, and other synthesis byproducts. nih.govacs.orgmdpi.com

Reverse-phase HPLC (RP-HPLC) is the most common modality employed for the purification of aflatoxins and their analogues. nih.gov This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

Research Findings: Studies on the purification of related isotopically labeled aflatoxins demonstrate the effectiveness of C18 columns for achieving high purity. acs.orgresearchgate.net For instance, the purification of ¹⁵N-labeled Aflatoxin B1 adducts was successfully performed using a semi-preparative C18 column. nih.govacs.org The mobile phase typically consists of a gradient system of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netfrontiersin.org This gradient elution, where the concentration of the organic solvent is increased over time, is crucial for resolving compounds with similar polarities. Detection is commonly carried out using a UV detector, as aflatoxins exhibit strong absorbance at specific wavelengths (e.g., 360 nm). acs.org

The table below summarizes typical parameters used in the chromatographic purification of aflatoxin derivatives, which are applicable to the high-purity isolation of this compound.

ParameterSpecificationPurposeReference
Chromatography ModeReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separates compounds based on hydrophobicity; standard for aflatoxin analysis. nih.gov
Stationary Phase (Column)C18 (Octadecylsilyl) Silica Gel, Semi-preparative (e.g., 250 mm x 10 mm)Provides a non-polar surface for hydrophobic interactions, enabling high-resolution separation. nih.govacs.org
Mobile PhaseAcetonitrile/Water or Methanol/Water GradientThe gradient elution effectively separates the labeled aflatoxin from closely related impurities. researchgate.netfrontiersin.org
Flow RateTypically 2-4 mL/min for semi-preparative scaleOptimized to balance separation efficiency and run time. acs.org
DetectionUV Detector (e.g., 254 nm and 360 nm)Monitors the elution of aflatoxins, which have characteristic UV absorbance maxima. acs.org
Purity Target>95%Ensures the final product is suitable for use as a high-fidelity internal standard.

Spectroscopic Validation of Isotopic Incorporation and Molecular Integrity

After purification, the molecular structure and isotopic enrichment of this compound must be unequivocally confirmed. This is accomplished through a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgresearchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the correct mass-to-charge ratio (m/z) of the molecule, which directly reflects the incorporation of the isotopes. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, provides highly accurate mass measurements. For this compound, the expected molecular weight is approximately 316.29 g/mol , which is an increase of 4 mass units compared to the unlabeled Aflatoxin B1 (approx. 312.28 g/mol ), accounting for one ¹³C atom and three deuterium (d) atoms. axios-research.com

Tandem mass spectrometry (MS/MS) is further used to verify that the isotopic labels are located on the methoxy group. This is done by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern of the labeled aflatoxin will show a characteristic shift in the mass of fragments containing the methoxy group compared to the unlabeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural information and confirms the precise location of the isotopic labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (-OCH₃) would be absent or significantly diminished due to the replacement of protons with deuterium.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is used to confirm the incorporation of the ¹³C isotope. The signal for the methoxy carbon in this compound would exhibit coupling to deuterium (a C-D coupling), resulting in a characteristic multiplet pattern, and its intensity might be enhanced due to the ¹³C enrichment. rsc.org Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can further correlate the labeled carbon with any residual attached protons (if deuteration is not 100%) to precisely confirm the label's position.

The following table outlines the key spectroscopic data used to validate the structure and labeling of this compound.

TechniqueParameterExpected Observation for this compoundReference
High-Resolution MS (HRMS)Molecular Ion Peak (m/z)Approx. 316.29 [M+H]⁺, confirming the mass increase from one ¹³C and three D atoms. axios-research.com
Tandem MS (MS/MS)Fragmentation PatternShift in m/z of fragments containing the methoxy group compared to unlabeled Aflatoxin B1. frontiersin.org
¹H NMRMethoxy SignalAbsence or significant reduction of the characteristic methoxy proton singlet (around δ 4.2 ppm). frontiersin.org
¹³C NMRMethoxy Carbon SignalEnhanced signal for the methoxy carbon (around δ 57 ppm) showing C-D coupling. rsc.org
2D NMR (e.g., HSQC)C-H CorrelationConfirms the location of the ¹³C label by correlating it to attached protons (if any). frontiersin.org

Iii. Sophisticated Analytical Methodologies Employing Aflatoxin B1 13c,d3

Quantitative Analysis in Complex Biological and Environmental Matrices

The quantification of Aflatoxin B1 in diverse and complex samples, such as food, feed, and biological tissues, presents significant analytical challenges. The presence of other compounds can interfere with the analysis, leading to inaccurate results. The use of Aflatoxin B1-13C,d3 helps to overcome these challenges.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-accuracy measurements. core.ac.uk In this method, a known amount of this compound is added to a sample before processing. researchgate.net Because the labeled and unlabeled compounds behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. researchgate.netacs.org By measuring the ratio of the unlabeled Aflatoxin B1 to the labeled this compound using a mass spectrometer, the initial concentration of Aflatoxin B1 in the sample can be determined with high precision and accuracy, effectively compensating for matrix effects and procedural losses. researchgate.netacs.org This stable isotope dilution approach has been successfully applied to the analysis of aflatoxins in various matrices, including animal feeds, Pu-erh tea, and wines and beers. researchgate.netacs.orgrsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of mycotoxins due to its high sensitivity and selectivity. mdpi.com When coupled with the use of this compound as an internal standard, the accuracy of LC-MS/MS methods is significantly improved. libios.frshimadzu.com The internal standard is added to the sample extract just before injection into the LC-MS/MS system. acs.org During the analysis, the instrument specifically monitors for the mass-to-charge ratios of both the native Aflatoxin B1 and the labeled this compound. This allows for the reliable quantification of Aflatoxin B1, even at very low concentrations, in complex matrices like grains, nuts, and spices. researchgate.net The use of uniformly ¹³C-labeled internal standards is particularly effective in correcting for recovery losses and matrix effects in the MS source. romerlabs.com

While less common for quantitative analysis with isotopic standards compared to LC-MS/MS, High-Performance Thin-Layer Chromatography (HPTLC) can be utilized in isotopic studies for separation and qualitative identification. In this context, HPTLC could potentially be used to separate Aflatoxin B1 from its ¹³C-labeled isotopologue, although their chromatographic behavior is very similar. The primary application of isotopic labels in conjunction with HPTLC would be in specialized research scenarios, rather than routine quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Method Validation and Quality Assurance in Analytical Chemistry

The use of this compound is integral to the validation of analytical methods and ensuring the quality and reliability of the data produced.

Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. This compound plays a role in establishing key performance characteristics.

Linearity: Calibration curves are constructed by analyzing a series of standards containing known concentrations of Aflatoxin B1 and a constant concentration of this compound. The linearity of the response is assessed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. Excellent linearity, with correlation coefficients (R²) greater than 0.99, has been demonstrated in methods using this approach. rsc.org

Limits of Detection (LOD) and Limits of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. The use of this compound helps in determining these limits more accurately by reducing the variability in the analytical signal. For instance, a method for analyzing Pu-erh tea using ¹³C₁₇-AFB1 as an internal standard reported an LOD of 0.50 μg kg⁻¹. rsc.org Another study on chicken liver determined the LOD and LOQ for aflatoxin B1 to be 0.03 µg kg⁻¹ and 0.09 µg kg⁻¹, respectively. nih.gov

Table 1: Examples of LOD and LOQ for Aflatoxin B1 using Isotope Dilution Methods

Matrix LOD LOQ Reference
Pu-erh Tea 0.50 μg kg⁻¹ Not Specified rsc.org
Chicken Liver 0.03 µg kg⁻¹ 0.09 µg kg⁻¹ nih.gov
Almonds 0.31 μg/kg Not Specified researchgate.net

This table is interactive. Click on the headers to sort the data.

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a major concern in quantitative analysis. This compound is instrumental in evaluating and compensating for these effects.

Matrix Effects: By comparing the response of Aflatoxin B1 in a pure solvent to its response in a sample matrix extract, both with the same concentration of the internal standard, the extent of the matrix effect can be quantified. The internal standard helps to normalize the signal, thereby minimizing the impact of these effects on the final result. acs.org

Table 2: Recovery Rates of Aflatoxin B1 in Different Matrices using Isotope Dilution

Matrix Spiking Levels Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Pu-erh Tea 0.50, 5.00, 20.00 μg kg⁻¹ 81.4 - 100.8 1.7 - 4.8 rsc.org
White Wines Three levels 94 - 112 < 20 acs.org
Red Wines Three levels 80 - 137 < 20 acs.org
Beers Three levels 61 - 131 < 20 acs.org
Animal Feeds Not Specified 78 - 122 2 - 17 researchgate.net

This table is interactive. Click on the headers to sort the data.

Ensuring Analytical Accuracy and Precision with Labeled Standards

In analytical chemistry, achieving high accuracy and precision is paramount for reliable quantification. alfa-chemistry.com The use of stable isotope-labeled internal standards, such as Aflatoxin B1-¹³C,d₃, is a cornerstone strategy for enhancing the quality of analytical data, particularly in mass spectrometry-based methods. a-2-s.com An isotopically labeled internal standard is a version of the target analyte where one or more atoms have been replaced by their heavier, stable isotopes (e.g., ¹³C for ¹²C, or Deuterium (B1214612) for Hydrogen). monadlabtech.comsigmaaldrich.com Aflatoxin B1-¹³C,d₃ is chemically identical to the native Aflatoxin B1, ensuring it behaves in the same manner throughout the entire analytical process, from extraction and cleanup to chromatographic separation and ionization. sigmaaldrich.com

The fundamental principle is that a known quantity of the labeled standard is added to the sample at the earliest stage of analysis. numberanalytics.com Any physical or chemical losses, or variations in instrument response that affect the native analyte will affect the labeled standard to the same degree. numberanalytics.com By measuring the ratio of the signal from the native analyte to the signal from the known amount of the labeled standard, analysts can correct for these variations. numberanalytics.com This process, known as stable isotope dilution assay (SIDA), effectively compensates for:

Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the analyte's signal during mass spectrometry analysis. The labeled standard experiences the same effect, allowing for accurate correction. a-2-s.comhpst.cz

Sample Preparation Variability: Losses can occur during extraction, cleanup, and transfer steps. The co-eluting labeled standard accounts for these losses. musechem.comscioninstruments.com

Instrumental Drift: Fluctuations in instrument performance over time are normalized by referencing the analyte's signal to the internal standard's signal in the same injection. numberanalytics.com

Research has consistently demonstrated the effectiveness of this approach. A study on the determination of 11 mycotoxins in maize using ¹³C-labeled internal standards for each analyte reported apparent recoveries between 88% and 105%, with relative standard deviations (RSDs) ranging from 4% to 11%. hpst.cz Another collaborative study evaluating SIDA for mycotoxin analysis in various foods found that over 90% of the average recoveries were in the 90-110% range, with excellent repeatability (RSDr < 10%) and reproducibility (RSDR < 15%). nih.gov The use of ¹³C-labeled standards eliminated the need for matrix-matched calibration, simplifying the procedure while improving accuracy. nih.gov

Table 1: Performance Data for Aflatoxin B1 Analysis Using ¹³C-Labeled Internal Standards

MatrixAnalytical MethodSpiking Level (µg/kg)Recovery (%)Precision (RSD %)Source
MaizeUHPLC-MS/MSMultiple Levels88 - 1054 - 11 hpst.cz
Corn, Peanut Butter, Wheat FlourLC-MS/MS1.0 - 1000 ng/g90 - 110&lt;15 (Reproducibility) nih.gov
Food-grade GumsLC-MS/MS1, 5, and 2584 - 117&lt;20 nih.gov
Red WineUHPLC-MS/MSMultiple Levels80 - 137&lt;20 acs.org
BeerUHPLC-MS/MSMultiple Levels61 - 131&lt;20 acs.org

Advanced Sample Preparation Techniques Integrated with Isotope Dilution

The integration of stable isotope dilution, using standards like Aflatoxin B1-¹³C,d₃, with advanced sample preparation techniques provides a powerful synergy for mycotoxin analysis. nih.gov These preparation methods aim to efficiently extract and clean up analytes from complex sample matrices before instrumental analysis, and the inclusion of an isotopic standard ensures that the final calculated concentration is accurate despite any procedural inconsistencies. numberanalytics.com

Solid-Phase Extraction (SPE) and Miniaturized Extraction Methods

Solid-Phase Extraction (SPE) is a widely used sample cleanup technique that separates analytes from interfering compounds based on their physical and chemical properties. researchgate.netsigmaaldrich.com In mycotoxin analysis, immunoaffinity columns (IAC), a highly selective form of SPE, are frequently employed. chromatographyonline.com These columns contain antibodies that specifically bind to the target aflatoxins, allowing other matrix components to be washed away. frontiersin.org When Aflatoxin B1-¹³C,d₃ is added to the sample extract before it is passed through the IAC, both the native and labeled aflatoxin bind to the antibodies and are subsequently eluted together. This approach corrects for any incomplete binding or elution, which is critical for accuracy. chromatographyonline.com A study using a multi-analyte IAC cleanup followed by LC-MS/MS with stable isotope dilution for 12 mycotoxins achieved recoveries between 80-120% with RSDs under 15% across eight different food matrices. chromatographyonline.com

In a move towards more sustainable and field-deployable analysis, miniaturized extraction methods are gaining prominence. One such innovative approach is the "Myco-DES" (dried extract spots) protocol. nih.gov This method allows for mycotoxin extraction to be performed in remote locations by minimally trained personnel. nih.gov The extract is then spotted and dried onto paper cards for simple transport via mail to a central laboratory for analysis. nih.gov The subsequent re-extraction and quantification by stable isotope dilution LC-MS/MS ensures that the results are robust and reliable, even after storage for weeks under tropical conditions. nih.gov This technique has been successfully used to quantify Aflatoxin B1 at the regulatory limit of 2 µg/kg in cereal-based foods. nih.gov

Table 2: Performance of SPE and Miniaturized Methods with Isotope Dilution for Mycotoxin Analysis

TechniqueMatrixTarget Analyte(s)Recovery (%)Precision (RSD %)Source
Multi-analyte Immunoaffinity Column (IAC) SPECorn, Wheat, Almond, Pepper, etc.Aflatoxins & other mycotoxins80 - 120&lt;15 chromatographyonline.com
Myco-DES (Dried Extract Spot)Cereal-based foodstuffsAflatoxins, Ochratoxin A, DeoxynivalenolQuantification at 2 µg/kg for AFB1 was successfulMethod proven robust after 4 weeks storage nih.gov
Nanofiber-packed SPEFoodsAflatoxin B190.8 - 112.71.8 - 3.6 rsc.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

The QuEChERS method has become a popular sample preparation approach for multi-residue analysis in a wide variety of food matrices due to its simplicity, speed, and cost-effectiveness. obrnutafaza.hrwindows.net The procedure typically involves an initial extraction and partitioning step with acetonitrile (B52724) and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE). weber.hu

The integration of stable isotope dilution with the QuEChERS workflow significantly enhances its accuracy for quantitative analysis. europa.eu By adding Aflatoxin B1-¹³C,d₃ to the sample before the initial extraction, the standard compensates for variability throughout the entire process, including extraction efficiencies and analyte losses during the dSPE cleanup. eurl-pesticides.euwaters.com This is particularly important because the various sorbents used in dSPE (like PSA or C18) can sometimes adsorb planar molecules like aflatoxins, leading to recovery losses. weber.hu The co-present labeled standard corrects for this potential analytical error. eurl-pesticides.eu

A study employing a modified QuEChERS extraction with isotope-labeled standards for pesticides demonstrated recoveries between 95% and 104%. eurl-pesticides.eu Another study that developed a QuEChERS-based method for 16 mycotoxins in grain reported excellent recovery and precision for Aflatoxin B1 when using internal standards. gcms.cz The application of QuEChERS combined with isotope dilution mass spectrometry has been shown to be a reliable and accurate method for determining mycotoxins in complex matrices like soya beans and various grains. europa.eugcms.cz

Table 3: Performance Data for QuEChERS Methods Integrated with Isotope Dilution

MatrixTarget Analyte(s)Spiking LevelRecovery (%)Precision (RSD %)Source
Soya BeansPesticides (demonstrating principle)MRL Level92 - 100&lt;7 europa.eu
Potato, Lentil, OrangesDicofol (demonstrating principle)Not specified95 - 104Not specified eurl-pesticides.eu
GrainAflatoxin B1Low Level97.02.7 gcms.cz
GrainAflatoxin B1High Level91.75.4 gcms.cz
Feed13 MycotoxinsNot specified74.2 - 109.5&lt;15 researchgate.net

Iv. Investigating Metabolic Pathways and Transformations Using Aflatoxin B1 13c,d3

In Vitro Metabolic Fate Elucidation

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in dissecting the initial metabolic steps of Aflatoxin B1-¹³C,d₃. These controlled environments allow for detailed examination of specific enzymatic reactions and the formation of various metabolites.

Microsomal and Hepatic Biotransformation Studies

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are extensively used to study the biotransformation of xenobiotics like AFB1. frontiersin.orgfrontiersin.org Studies using human liver microsomes have been crucial in determining the kinetic parameters of AFB1 metabolism. frontiersin.org For instance, research has established the Michaelis-Menten constant (Km) for AFB1 in human liver microsomes to be approximately 40.9 µM, with a maximum velocity (Vmax) of 11,536 pmol/(mg·min). frontiersin.org

The metabolism of AFB1 is known to vary significantly between species. nih.gov For example, mouse hepatocytes metabolize AFB1 much faster than rat or human hepatocytes. nih.gov In mice, the primary metabolite is aflatoxin P₁ (AFP₁), which is also found in its glucuronidated form. nih.gov In contrast, aflatoxin M₁ (AFM₁), aflatoxin Q₁ (AFQ₁), and aflatoxicol (B190519) are the main metabolites in human cells. nih.gov The use of isotopically labeled AFB1 in such comparative studies allows for precise quantification of these species-specific metabolite profiles.

Table 1: Comparative in vitro metabolism of Aflatoxin B1 in hepatocytes from different species.

Species Primary Metabolites Metabolic Rate Key Findings
Mouse Aflatoxin P₁ (AFP₁), AFP₁-glucuronide Fastest Lower levels of DNA adducts and rapid DNA repair. nih.gov
Rat High levels of DNA adducts - Effective epoxidation leading to high amounts of DNA adducts. nih.gov
Human Aflatoxin M₁ (AFM₁), Aflatoxin Q₁ (AFQ₁), Aflatoxicol Slower than mouse Did not form glutathione-N-acetylcysteine derivatives found in mice and rats. nih.gov

Enzymatic Activity and Isotopic Tracer Utilization (e.g., Cytochrome P450 Enzymes)

The bioactivation of AFB1 is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which convert it to the highly reactive AFB1-8,9-exo-epoxide (AFBO). frontiersin.orgresearchgate.netmdpi.com This epoxide can then bind to DNA and other macromolecules, leading to toxicity and carcinogenicity. acs.org The use of Aflatoxin B1-¹³C,d₃ as a tracer allows for the precise measurement of the activity of specific CYP enzymes involved in this process.

In humans, CYP1A2 and CYP3A4 are the main enzymes responsible for the metabolism of AFB1. frontiersin.orgfrontiersin.org Inhibition assays using human liver microsomes have shown that CYP3A4/3A5 enzymes account for approximately 45% of AFB1 metabolism, while CYP1A2 is responsible for about 49%. frontiersin.org Studies with recombinant human CYP enzymes have further detailed their specific contributions, providing Km and Vmax values for each enzyme's metabolism of AFB1. frontiersin.org This detailed enzymatic information is critical for understanding inter-individual variability in AFB1 susceptibility. frontiersin.org

Identification and Quantification of Isotope-Labeled Metabolites

A key advantage of using Aflatoxin B1-¹³C,d₃ is the ability to accurately identify and quantify its metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnist.gov The stable isotope label serves as an internal standard, which corrects for variations in sample preparation and analytical detection, leading to highly accurate quantification. nist.gov

This methodology has been used to quantify a range of AFB1 metabolites, including hydroxylated forms like AFM₁ and AFQ₁, as well as detoxification products. frontiersin.orgmdpi.com For instance, the detoxification of AFBO can occur through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), or through hydrolysis by epoxide hydrolase to form AFB1-dihydrodiol. mdpi.com The use of isotopically labeled standards is essential for the positive identification and accurate quantification of these various metabolites in biological samples. nist.gov

In Vivo Metabolic Tracing in Pre-Clinical Models

In vivo studies in animal models are essential to understand the complete picture of Aflatoxin B1-¹³C,d₃ metabolism, distribution, and excretion within a living organism. These studies provide crucial data on the pharmacokinetic and metabolic profiles of the toxin.

Pharmacokinetic and Metabolic Profiling in Animal Models

Pharmacokinetic studies in animal models, such as donkeys, have utilized isotopically labeled internal standards for the quantification of AFB1 and its major metabolite, AFM1, in plasma, urine, and feces. mdpi.com Following oral administration, AFB1 is absorbed and its concentration in the plasma can be tracked over time to determine key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (T₁/₂). nih.gov

For example, in male donkeys given a single oral dose of AFB1, the Cmax in plasma was 13.10 ± 6.35 µg·L⁻¹ and the Tmax was 1.38 ± 0.89 hours. mdpi.com The elimination half-life for AFB1 was 6.65 ± 2.84 hours. mdpi.com Such studies have also revealed significant differences in pharmacokinetic parameters across various animal species, highlighting the importance of species-specific assessments. nih.gov

Table 2: Selected Pharmacokinetic Parameters of Aflatoxin B1 in Male Donkeys.

Parameter Value Unit
Cmax (AFB₁) 13.10 ± 6.35 µg·L⁻¹
Tmax (AFB₁) 1.38 ± 0.89 h
T₁/₂ Elim (AFB₁) 6.65 ± 2.84 h
Cmax (AFM₁) 0.72 ± 0.33 µg·L⁻¹
Tmax (AFM₁) 2.25 ± 1.57 h
T₁/₂ Elim (AFM₁) 5.85 ± 3.00 h

Data from a study involving a single oral administration of AFB₁. mdpi.com

Tracing Aflatoxin B1-¹³C,d₃ and its Metabolites in Biological Fluids and Tissues

The use of Aflatoxin B1-¹³C,d₃ enables researchers to trace the distribution and excretion of the toxin and its metabolites throughout the body. By analyzing various biological fluids (e.g., blood, urine) and tissues, a comprehensive mass balance of the administered dose can be attempted.

In studies with rats, isotopically labeled AFB1 has been used to quantify urinary metabolites, such as alcohol products formed by aflatoxin aldehyde reductase (AFAR). nih.gov This method allowed for the detection of a monoalcohol and a dialcohol metabolite in all urine samples, which represented about 8.0% and 0.4% of the administered dose, respectively. nih.gov This demonstrates the utility of isotopic labeling in accounting for the metabolic fate of the reactive 8,9-epoxides of AFB1 in vivo. nih.gov Tracing these labeled compounds also helps in identifying target tissues for toxicity and understanding the mechanisms of clearance. uef.fi

Research into Interactions Affecting Aflatoxin B1 Metabolism

The metabolism of Aflatoxin B₁ is not a static process; it can be significantly altered by the presence of other compounds, including other toxins or dietary components. This modulation can either increase or decrease the toxicity of AFB₁. Research in this area is critical for understanding the real-world risks associated with aflatoxin exposure, which rarely occurs in isolation.

Food and feed are often contaminated with multiple mycotoxins simultaneously, leading to complex interactions within the body. conicet.gov.ar The co-exposure of Aflatoxin B₁ with other mycotoxins, particularly Fumonisin B₁ (FB₁), has been a key area of investigation due to their frequent co-occurrence in cereals like corn. conicet.gov.ar

Research has shown that the combined exposure to AFB₁ and FB₁ can lead to synergistic or additive toxic effects, meaning their combined impact is greater than the sum of their individual effects. nih.govresearchgate.net This interaction is believed to occur at the metabolic level. Studies on hepatoma cell lines and in animal models have revealed that these mycotoxins can influence the very enzymes responsible for their metabolism. For instance, both AFB₁ and FB₁ have been shown to increase the expression and activity of certain cytochrome P450 (Cyp) enzymes, such as Cyp1A. conicet.gov.ar The liver's metabolization of AFB₁ by these enzymes produces a highly reactive intermediate, AFB₁-8,9-epoxide, which is a primary cause of its carcinogenicity. researchgate.net By altering enzyme activity, co-contaminants like FB₁ may enhance the bioactivation of AFB₁, potentially increasing its carcinogenic potency. conicet.gov.ar This interaction highlights the importance of considering the entire mycotoxin profile in food rather than focusing on single toxins.

Table 1: Research Findings on Co-Exposure of Aflatoxin B₁ with Other Mycotoxins

Interacting MycotoxinModel SystemKey Findings on Metabolic InteractionObserved Toxic Outcome
Fumonisin B₁ (FB₁) Rat Hepatoma Cells & Spleen CellsIncreased expression and activity of Cyp1A and its transcription factor, the aryl hydrocarbon receptor (Ahr). conicet.gov.arSynergistic increase in hepatotoxicity; FB₁ may enhance the bioactivation of AFB₁. conicet.gov.arresearchgate.net
Fumonisin B₁ (FB₁) HepG2 CellsThe combination of AFB₁ and FB₁ caused significant disruption of mitochondrial metabolism. biorxiv.orgSynergistic effects leading to increased apoptosis. biorxiv.org
Fumonisin B₁ (FB₁) MiceCo-exposure led to increased oxidative stress (lipid peroxidation) and reduced glutathione levels in the spleen. nih.govtandfonline.comCombinational (synergistic) immunotoxicity and oxidative stress. nih.govtandfonline.com

Dietary strategies offer a promising avenue for mitigating the harmful effects of Aflatoxin B₁ by interfering with its absorption and metabolism. Two of the most studied interventions are the use of probiotics and mycotoxin adsorbents.

Probiotics

Probiotics, particularly strains of Lactic Acid Bacteria (LAB) like Lactobacillus, have demonstrated a significant ability to reduce the bioavailability of AFB₁. researchgate.net The primary mechanism is physical binding; the bacterial cell wall can sequester AFB₁ molecules in the gastrointestinal tract. frontiersin.org This action effectively reduces the amount of free toxin available for absorption into the bloodstream, thereby limiting its transport to the liver where it would undergo metabolic activation. frontiersin.orgmdpi.com

Studies have shown that this binding is rapid and can be substantial, with some Lactobacillus strains removing a high percentage of AFB₁ in vitro. plos.org In animal models, the administration of probiotics like Lactobacillus rhamnosus GG or Lactobacillus plantarum C88 resulted in increased fecal excretion of AFB₁. plos.orgnih.gov This reduction in intestinal absorption consequently alleviates markers of liver injury, demonstrating that probiotics can act as a biological barrier to reduce AFB₁ toxicity. plos.orgnih.gov

Table 2: Selected Research on Probiotic Intervention in Aflatoxin B₁ Metabolism

Probiotic StrainModel SystemKey Findings on Metabolic InfluenceReference
Lactobacillus casei Shirota RatsReduced serum AFB₁ levels by up to 43% by binding the toxin in the gut, thus decreasing its availability for metabolic processes in the liver. frontiersin.org
Lactobacillus rhamnosus GG RatsIncreased fecal excretion of AFB₁ via bacterial binding, alleviating acute growth faltering and reducing liver injury. nih.gov
Lactobacillus plantarum C88 MiceIncreased unabsorbed AFB₁ in feces, acting as a biological barrier in the intestine to reduce bioavailability and subsequent toxic effects. plos.org
Lactobacillus paracasei BEJ01 MiceProtective effects against oxidative stress and immunotoxicity from AFB₁ and FB₁, partly through adhesion and likely diminished bioavailability. nih.gov

Adsorbents

Mycotoxin adsorbents are substances included in animal feed or taken as supplements that bind to toxins in the gut, preventing their absorption. Clay-based aluminosilicates, such as Hydrated Sodium Calcium Aluminosilicate (HSCAS), are among the most well-studied. mdpi.com The mechanism involves the chemisorption of AFB₁ onto the clay's surface, forming a stable complex that passes through the digestive system and is excreted. cabidigitallibrary.org Research using labeled aflatoxins has confirmed the strong binding ability of HSCAS. cabidigitallibrary.org

Other materials like yeast cell wall extracts have also proven effective. nih.gov These adsorbents can significantly reduce the amount of free AFB₁ in the gastrointestinal tract, thereby lowering the systemic exposure and the metabolic burden on the liver. mdpi.comnih.gov However, some studies note that while effective at binding AFB₁, certain adsorbents may also sequester essential minerals, a factor that requires consideration. mdpi.com In vitro studies simulating gastrointestinal conditions have shown that adsorbents like montmorillonite (B579905) clay can achieve very high levels of AFB₁ sequestration. mdpi.com

Table 3: Selected Research on Adsorbent Intervention in Aflatoxin B₁ Metabolism

Adsorbent TypeModel SystemKey Findings on Metabolic InfluenceReference
Hydrated Sodium Calcium Aluminosilicate (HSCAS) In Vitro / Ex VivoEffectively adsorbed AFB₁, reducing its bioavailability. The binding mechanism involves the formation of a complex with metal ions in the clay. cabidigitallibrary.orgnih.gov
Smectite Clays (e.g., Montmorillonite, Beidellite) In Vitro Poultry ModelHigh adsorption capacity for AFB₁ (up to 99.5%), preventing its absorption in the gastrointestinal tract. mdpi.com
Yeast Cell Wall Extract (YCW) In Vitro / Ex VivoEffectively adsorbed AFB₁ under acidic conditions, reducing the concentration of free toxin available for absorption. nih.gov
Various Aluminosilicates In Vitro Rumen ModelShowed ability to bind aflatoxins, though effectiveness in reducing negative effects on rumen fermentation was limited in some studies. researchgate.netum.ac.ir

V. Environmental Tracing and Contamination Pathway Research with Aflatoxin B1 13c,d3

Investigating Environmental Persistence and Degradation Pathways

The environmental persistence of Aflatoxin B1 is a significant concern due to its toxicity and potential to enter the food chain. Understanding its degradation under various environmental conditions is key to developing effective mitigation strategies. While direct environmental application of Aflatoxin B1-¹³C,d₃ for large-scale tracing is not documented, its role in laboratory studies investigating degradation pathways is pivotal. Stable isotope-labeled compounds are valuable in environmental studies for tracking processes like nutrient cycling and pollution .

Research into the biodegradation of aflatoxins often involves screening microorganisms for their ability to break down these toxins. In such studies, Aflatoxin B1-¹³C,d₃ is used as an internal standard to accurately measure the reduction in the concentration of the native Aflatoxin B1 over time, thereby quantifying the extent of biodegradation by the microorganisms being tested. For instance, studies have explored the use of various fungi and bacteria to detoxify aflatoxin-contaminated media. The precise measurement of Aflatoxin B1, enabled by isotope dilution analysis with Aflatoxin B1-¹³C,d₃, is crucial for determining the efficacy of these potential bioremediation agents in soil and water matrices.

A summary of the role of Aflatoxin B1-¹³C,d₃ in biodegradation studies is presented in the table below:

Study FocusRole of Aflatoxin B1-¹³C,d₃Research Outcome
Efficacy of microbial degradation of Aflatoxin B1Internal standard for LC-MS/MS quantificationAccurate determination of the rate and extent of Aflatoxin B1 removal from a contaminated medium.
Identification of degradation productsNot directly used for identification, but essential for quantifying the parent compoundBy tracking the disappearance of the parent Aflatoxin B1, researchers can correlate it with the appearance of potential degradation products.

The stability of Aflatoxin B1 can be influenced by physical and chemical factors, including light and the presence of other chemicals. Research in this area investigates how these factors contribute to the breakdown of the toxin. In laboratory simulations of environmental conditions, Aflatoxin B1-¹³C,d₃ is employed as an internal standard to monitor the decay of Aflatoxin B1 when exposed to UV radiation or various chemical treatments. This allows for the calculation of degradation kinetics and the identification of conditions that promote the detoxification of Aflatoxin B1.

Biodegradation Studies in Soil and Water Systems

Tracing Aflatoxin Dissemination in Agricultural and Ecological Systems

The spread of Aflatoxin B1 in agricultural settings, from the soil to the crop and into feed and food products, is a complex process. Aflatoxin B1-¹³C,d₃ is an indispensable tool for the analytical methods used to model and understand these contamination pathways.

Numerous studies focus on preventing aflatoxin contamination in crops by using biocontrol agents or specific agricultural practices. In these studies, the effectiveness of the intervention is assessed by measuring the Aflatoxin B1 levels in the crops and feed materials. Aflatoxin B1-¹³C,d₃ is used as an internal standard in the LC-MS/MS analysis to ensure the data on Aflatoxin B1 concentrations is reliable and accurate. researchgate.net For example, in research investigating the inhibition of aflatoxin production in Aspergillus flavus and Aspergillus carbonarius by oligosaccharides, Aflatoxin B1-¹³C,d₃ was used as an internal standard to quantify the reduction in Aflatoxin B1. mdpi.comresearchgate.net This accurate quantification is essential for developing and validating models that predict the risk of contamination in the food chain.

The table below outlines the use of Aflatoxin B1-¹³C,d₃ in studies related to crop and feed contamination:

Research AreaApplication of Aflatoxin B1-¹³C,d₃Significance
Biocontrol of aflatoxigenic fungiInternal standard for Aflatoxin B1 quantification in treated vs. untreated crops. plos.orgProvides accurate data to evaluate the efficacy of biocontrol agents in reducing crop contamination. plos.orgsemanticscholar.org
Impact of agricultural practices on contaminationUsed to accurately measure Aflatoxin B1 levels in crops grown under different conditions (e.g., irrigation, tillage).Helps in identifying farming practices that minimize aflatoxin contamination.
Aflatoxin levels in feed and foodInternal standard for regulatory compliance testing and food safety assessments. researchgate.netEnsures accurate measurement of aflatoxin levels to protect consumer and animal health.

While not a direct application of the synthetically labeled Aflatoxin B1-¹³C,d₃, the principles of isotope analysis are relevant to source attribution. Isotopic fingerprinting relies on natural variations in the isotopic composition of elements (like carbon and nitrogen) in a compound. These variations can sometimes be linked to the geographic origin or the specific metabolic pathway of the organism that produced the compound.

In the context of aflatoxin research, the highly accurate and sensitive analytical methods that use Aflatoxin B1-¹³C,d₃ as an internal standard are foundational. acs.org Such methods could potentially be adapted to measure subtle differences in the natural isotopic ratios of Aflatoxin B1 from different sources. However, specific studies employing Aflatoxin B1-¹³C,d₃ for the purpose of isotopic fingerprinting and source attribution of aflatoxin contamination are not yet prevalent in published literature. The primary role of Aflatoxin B1-¹³C,d₃ remains as a tool for precise quantification, which is a prerequisite for any further analysis of isotopic signatures. nih.gov

Vi. Advanced Research Applications of Aflatoxin B1 13c,d3 in Bioanalytical Studies

Assessing Bioavailability and Bioaccessibility in Model Systems

The bioavailability and bioaccessibility of aflatoxins are crucial factors in determining their potential toxicity. Isotopically labeled standards like Aflatoxin B1-¹³C,d₃ are instrumental in studies that use in vitro models to simulate human digestion and absorption, providing a more accurate picture of the fraction of ingested aflatoxin that is available to cause harm.

In vitro digestion models are designed to mimic the physiological processes of the human gastrointestinal tract, including the mouth, stomach, and small intestine. nih.gov These models are used to assess the bioaccessibility of aflatoxins, which is the amount of the toxin released from the food matrix and available for absorption. Studies have shown that the bioaccessibility of Aflatoxin B1 can vary significantly depending on the food matrix and the conditions within the digestive tract. mdpi.com For instance, the presence of milk with breakfast cereals has been shown to lower the bioaccessibility of Aflatoxin B1 compared to when cereals are consumed alone. mdpi.com

Research has focused on optimizing various parameters within these models to accurately reflect in vivo conditions. These parameters include digestion time, pH levels of digestive fluids, and the volume of saliva, gastric juice, and intestinal fluids. nih.gov For example, one study identified the optimal conditions for the release of Aflatoxin B1 from ingested foods as a digestion time of 6 minutes in the mouth, 1.5 hours in the stomach, and 2.5 hours in the duodenum, with specific pH values and volumes for the digestive juices. nih.gov The use of Aflatoxin B1-¹³C,d₃ in such studies allows for precise tracking and quantification of the toxin as it moves through the simulated digestive system.

Table 1: Bioaccessibility of Aflatoxin B1 in Different Matrices

MatrixBioaccessibility Range (%)Reference
Digested Cereal3.1 - 86.2 mdpi.com
Cereal with Semi-Skimmed MilkLower than cereal alone mdpi.com
Cereal with Lactose-Free MilkLower than cereal alone mdpi.com
Cereal with Soy BeverageLower than cereal alone mdpi.com

To investigate the intestinal absorption of aflatoxins, researchers utilize in vitro cell culture models, with Caco-2 cell monolayers being a widely accepted standard. unibo.itasm.org These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier. unibo.it By applying Aflatoxin B1 to the apical side (representing the intestinal lumen) of the Caco-2 cell monolayer, scientists can measure the amount of toxin that permeates to the basolateral side (representing the bloodstream).

Studies using this model have demonstrated that Aflatoxin B1 can be rapidly transported across the intestinal cell monolayer. asm.org The use of isotopically labeled Aflatoxin B1, such as Aflatoxin B1-¹³C,d₃, is crucial for accurately quantifying the permeability and transport rates. Research has also explored the effects of other substances on aflatoxin transport. For example, some probiotic bacteria have been shown to reduce the transport of Aflatoxin B1 across Caco-2 cell monolayers by binding to the toxin. asm.orguef.fi Furthermore, these studies can assess the toxic effects of Aflatoxin B1 on the intestinal cells themselves, such as damage to the epithelial barrier. unibo.it

Table 2: Research Findings from Caco-2 Cell Permeability Studies

Research FocusKey FindingReference
AFB1 TransportAFB1 is rapidly transported across the Caco-2 cell monolayer in a time-dependent manner. asm.org
Effect of ProbioticsLactobacillus rhamnosus GG reduces AFB1 transport by binding to the toxin. asm.org
Epithelial IntegrityAFB1 can decrease the integrity of the Caco-2 cell monolayer. unibo.it

In Vitro Gastrointestinal Digestion Models

Development of Reference Materials and Proficiency Testing Schemes

The accuracy and reliability of aflatoxin analysis are paramount for food safety and regulatory compliance. Isotopically labeled standards like Aflatoxin B1-¹³C,d₃ are fundamental to the development of certified reference materials (CRMs) and the operation of proficiency testing (PT) schemes, which are essential components of quality assurance in analytical laboratories. lgcstandards.comambifood.com

Certified reference materials are highly characterized materials with known concentrations of specific analytes. acgpubs.org In the context of aflatoxin analysis, CRMs are used to calibrate analytical instruments and validate methods. mdpi.com The certification of these materials involves a rigorous process to ensure the accuracy and traceability of the assigned values. acgpubs.orglgcstandards.com

Isotopically labeled standards, such as U-[¹³C₁₇]-Aflatoxin B1, are certified based on gravimetric preparation, where the certified value is traceable to the weighed amount and purity of the starting material. lgcstandards.com The use of fully ¹³C isotope-labeled standards provides accurate detection because they have the same physicochemical properties as the target analyte and exhibit a clear mass unit difference, preventing interference. sigmaaldrich.com This ensures that the measurements are traceable to the International System of Units (SI). acgpubs.org

Proficiency testing (PT) schemes, also known as inter-laboratory comparison studies, are a crucial tool for assessing the performance of analytical laboratories. researchgate.netwho.inteuropa.eu In a typical PT scheme, a homogenous sample containing a known, but undisclosed, amount of aflatoxin is sent to multiple laboratories for analysis. fapas.comdrrr.de The participating laboratories' results are then compared to the assigned value to evaluate their analytical competency. mdpi.com

Table 3: Key Aspects of Proficiency Testing for Aflatoxins

AspectDescriptionReference
PurposeTo assess and compare the performance of different laboratories in analyzing aflatoxins. who.intmdpi.com
ProcessDistribution of homogeneous test materials to participating laboratories for analysis. fapas.comdrrr.de
Role of Labeled StandardsUsed in high-accuracy methods like IDMS to establish the assigned value of the test material. nih.gov
OutcomeProvides laboratories with an objective assessment of their analytical capabilities and contributes to the overall improvement of mycotoxin analysis. europa.eupiwet.pulawy.pl

Certification and Traceability of Isotopic Standards

Mechanistic Studies on Aflatoxin Biosynthesis and Inhibition

Understanding the biosynthesis of aflatoxins by fungi like Aspergillus flavus and identifying compounds that can inhibit this process are key areas of research aimed at preventing food contamination. Isotopically labeled compounds, while not directly used in all inhibition studies, are crucial for the analytical methods that quantify the reduction in aflatoxin production.

Research has identified various natural compounds that can inhibit the biosynthesis of Aflatoxin B1. For example, alkaloids isolated from Piper longum L., such as piperlongumine, have been shown to significantly inhibit the production of Aflatoxin B1 by Aspergillus flavus. jmb.or.kr Similarly, a mixture of diferuloylputrescine and p-coumaroylferuloylputrescine has demonstrated concentration-dependent inhibition of Aflatoxin B1 biosynthesis without affecting fungal growth. nih.gov In studies evaluating potential inhibitors, Aflatoxin B1-¹³C,d₃ can be used as an internal standard for the accurate quantification of Aflatoxin B1 levels, thereby determining the efficacy of the inhibitory compounds. units.it For instance, oligosaccharides derived from Tramesan have been shown to inhibit mycotoxin production, and the use of Aflatoxin B1-¹³C,d₃ as an internal standard was critical for quantifying this inhibition. units.it

Table 4: Compounds Investigated for Inhibition of Aflatoxin B1 Biosynthesis

Inhibitory CompoundSourceObserved InhibitionReference
PiperlonguminePiper longum L.96% inhibition at 0.2% (w/v) jmb.or.kr
Diferuloylputrescine/p-coumaroylferuloylputrescine mixtureCorn (Zea mays)Up to 93% inhibition nih.gov
OligosaccharidesTramesan (from Trametes versicolor)Up to 90% inhibition units.it

Elucidating Fungal Gene Expression and Enzyme Activity Related to Aflatoxin Production

The biosynthesis of aflatoxins is a complex process involving a multitude of enzymatic reactions governed by a specific gene cluster. nih.gov Stable isotope-labeled compounds like Aflatoxin B1-¹³C,d³ are invaluable in dissecting this pathway. symeres.com By introducing labeled precursors into fungal cultures, researchers can trace the metabolic fate of these molecules, thereby identifying intermediates and the enzymes responsible for their conversion. tandfonline.comresearchgate.net

Aflatoxin biosynthesis begins with the formation of a polyketide from acetyl- and malonyl-coenzyme A units. tandfonline.com This polyketide undergoes a series of transformations to yield norsolorinic acid, the first stable intermediate in the pathway. nih.govtandfonline.com Subsequent enzymatic steps, including oxidations, reductions, and cyclizations, convert norsolorinic acid through a series of intermediates to eventually form aflatoxins. tandfonline.comreviberoammicol.com

The expression of the genes encoding these biosynthetic enzymes is tightly regulated. Key regulatory genes, such as aflR and aflS, control the transcription of the structural genes within the aflatoxin gene cluster. nih.govfrontiersin.orgnih.gov Studies have shown a direct correlation between the expression levels of these regulatory and structural genes and the amount of aflatoxin produced. frontiersin.org Environmental factors like temperature and water activity can significantly influence the expression of these genes, thereby affecting toxin production. frontiersin.orgmdpi.com

The use of labeled compounds allows for detailed kinetic studies of the enzymes involved in the aflatoxin biosynthetic pathway. This provides insights into reaction mechanisms and the efficiency of each enzymatic step. symeres.comresearchgate.net For instance, researchers can determine the rate of conversion of one intermediate to the next by monitoring the appearance of the labeled product over time. This information is crucial for understanding the bottlenecks and key control points within the pathway.

Table 1: Key Genes in the Aflatoxin Biosynthetic Pathway and Their Functions

Gene Name (New/Old)Enzyme/Protein FunctionRole in Biosynthesis
aflA / fas-2Fatty acid synthase α-subunitInvolved in the initial formation of the polyketide backbone from acetate (B1210297) and malonate units. nih.gov
aflB / fas-1Fatty acid synthase β-subunitWorks in conjunction with aflA to synthesize the initial polyketide. nih.gov
aflC / pksAPolyketide synthaseCatalyzes the iterative condensation of malonyl-CoA units to form the polyketide skeleton. nih.gov
aflD / nor-1KetoreductaseInvolved in the conversion of the first stable intermediate, norsolorinic acid. nih.gov
aflK / vbsVersicolorin B synthaseCatalyzes the cyclization of versiconal (B1263273) to form the bisfuran ring structure characteristic of aflatoxins. mdpi.com
aflO / omtBO-methyltransferase ICatalyzes the methylation of demethylsterigmatocystin to sterigmatocystin. mdpi.com
aflRTranscriptional regulatorA key positive regulator that activates the expression of most other genes in the aflatoxin cluster. nih.govfrontiersin.orgnih.gov
aflS / aflJRegulatory proteinActs as an enhancer of aflR-mediated transcription. nih.govnih.gov

Research on Agents Inhibiting Aflatoxin Synthesis

The identification of compounds that can inhibit aflatoxin production is a major goal of food safety research. Aflatoxin B1-¹³C,d³ plays a critical role in screening and characterizing potential inhibitors. By using labeled aflatoxin as a tracer, researchers can accurately measure the reduction in toxin synthesis in the presence of a test compound.

Several natural and synthetic compounds have been investigated for their ability to inhibit aflatoxin biosynthesis. These inhibitors can act through various mechanisms, including the downregulation of key biosynthetic genes. nih.gov For example, some inhibitors have been shown to suppress the expression of the regulatory gene aflR, leading to a shutdown of the entire biosynthetic pathway. nih.govfrontiersin.org

The marine bacterium Vibrio gazogenes has been shown to produce metabolites that inhibit aflatoxin synthesis in Aspergillus parasiticus. frontiersin.org Gene expression studies revealed that these inhibitory compounds significantly downregulated the expression of early, middle, and late-stage aflatoxin genes, including the regulatory gene aflR. frontiersin.org Similarly, certain bacterial isolates of Pseudomonas have demonstrated the ability to completely block the production of Aflatoxin B1. mdpi.com

Ethanol (B145695) has also been studied for its effect on aflatoxin production, with findings indicating that it can inhibit the growth of Aspergillus flavus and reduce Aflatoxin B1 synthesis in a dose-dependent manner. frontiersin.org Transcriptomic analysis revealed that ethanol down-regulates the expression of most genes in the aflatoxin cluster, including the crucial regulatory genes aflR and aflS. frontiersin.org

Table 2: Examples of Agents Investigated for Aflatoxin Synthesis Inhibition

Inhibitory AgentProposed Mechanism of ActionResearch Findings
Vibrio gazogenes metabolitesDownregulation of aflatoxin gene expression, including aflR. frontiersin.orgresearchgate.netSignificantly reduced aflatoxin production in Aspergillus parasiticus without inhibiting fungal growth. frontiersin.org
Pseudomonas isolatesBlockade of the entire Aflatoxin B1 production pathway.Three isolates completely inhibited Aflatoxin B1 production. mdpi.com
EthanolDownregulation of aflatoxin gene cluster expression, including aflR and aflS. frontiersin.orgInhibited fungal growth and Aflatoxin B1 production in a dose-dependent manner. frontiersin.org
Plant extracts (e.g., mate, rosemary, green tea)Inhibition of aflatoxin synthesis, potentially related to antioxidant capacity and modulation of fungal oxidative stress.Extracts demonstrated the ability to inhibit the synthesis of Aflatoxin B1 in Aspergillus flavus.

The use of Aflatoxin B1-¹³C,d³ in these studies allows for a precise quantification of the inhibitory effect, providing a reliable method for comparing the efficacy of different agents and for elucidating their mechanisms of action.

Vii. Theoretical and Computational Approaches in Aflatoxin B1 13c,d3 Research

Molecular Modeling and Simulation of Aflatoxin B1-¹³C,d₃ Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules at an atomic level. For Aflatoxin B1, these methods are crucial for understanding how it interacts with biological macromolecules, which is the basis of its toxicity.

Computational chemistry methods, particularly molecular docking and molecular dynamics (MD) simulations, are employed to predict how Aflatoxin B1 binds to biological targets like proteins and DNA. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com These studies calculate a binding affinity or docking score, often expressed in kcal/mol, which estimates the strength of the interaction.

Research has explored the interactions of AFB1 with various biological molecules. For instance, molecular docking studies have been performed to investigate the binding of AFB1 and its metabolites to the peripheral anionic site (PAS) and catalytic anionic site (CAS) of human acetylcholinesterase (HssAChE), an enzyme critical for nerve function. mdpi.comnih.govmmsl.cz These studies suggest that AFB1 metabolites may be even better inhibitors of HssAChE than the parent compound. nih.govmmsl.cz Further investigations using fluorescence spectroscopy and molecular modeling have examined the interaction between AFB1 and bovine α-lactalbumin, a major whey protein in milk. iranjournals.ir The results indicated that AFB1 can form a complex with this protein, primarily through hydrophobic interactions and hydrogen bonds. iranjournals.ir

The binding affinities of AFB1 to different aptamers (short, single-stranded DNA or RNA molecules that can bind to specific targets) have also been assessed using in-silico pipelines, with predicted binding affinities ranging from -7.3 to -11.7 kcal/mol. sciforum.net Such computational screening helps in the development of aptamer-based biosensors for mycotoxin detection. sciforum.netbiorxiv.org

Table 1: Examples of Predicted Binding Affinities for Aflatoxin B1 with Biological Targets
Target MoleculeComputational MethodPredicted Binding Affinity (kcal/mol)Key Findings
DNA AptamersMolecular Docking-7.3 to -11.7AFB1 fits into the pocket area of aptamer structures, forming electrostatic interactions. sciforum.net
Bovine α-lactalbumin (ALA)Molecular Docking & MD Simulation-5.32Binding occurs via hydrophobic interactions and hydrogen bonds. iranjournals.ir
Wild-type Androgen ReceptorMolecular Docking (AutoDock Vina)-7.40 (for Emodin, another mycotoxin)Quantum computational studies help predict biological activity and interactions with cellular receptors. researchgate.net

In silico (computer-based) tools are vital for predicting the metabolic fate of xenobiotics like Aflatoxin B1. The metabolism of AFB1 is a critical factor in its toxicity, as some metabolic transformations lead to more dangerous compounds. mdpi.com The primary enzymes involved in AFB1 metabolism belong to the cytochrome P450 (CYP) superfamily. mdpi.comd-nb.info

Computational models can simulate these metabolic reactions. For example, in silico simulations of AFB1 metabolism in various poultry species have been developed using software like CellDesigner, with results fitted to mathematical models to understand species-specific toxicity. nih.gov These models simulate reactions such as the conversion of AFB1 to the highly reactive Aflatoxin B1-8,9-epoxide (AFBO) by CYP enzymes, a step responsible for its genotoxic effects through DNA adduct formation. mdpi.comnih.gov The models also predict detoxification pathways, such as the conjugation of AFBO with glutathione (B108866) (GSH). nih.gov

Molecular docking has also been used to predict which metabolites will form when AFB1 interacts with specific bovine CYP enzymes. d-nb.info Docking AFB1 into a model of bovine CYP1A1 suggested the formation of Aflatoxin M1 (AFM1) and AFBO, while docking into CYP3A74 pointed towards the synthesis of AFBO and Aflatoxin Q1 (AFQ1). d-nb.info These predictions were then confirmed using engineered cell lines, demonstrating the power of integrating computational predictions with biological experiments. d-nb.info

Table 2: Predicted Metabolic Pathways of Aflatoxin B1 via In Silico Approaches
Enzyme/ProcessParent CompoundPredicted Metabolite(s)Significance
Cytochrome P450 (CYP1A, CYP3A)Aflatoxin B1 (AFB1)Aflatoxin B1-8,9-epoxide (AFBO)Bioactivation to a highly reactive, genotoxic carcinogen. mdpi.comd-nb.info
Bovine CYP1A1Aflatoxin B1 (AFB1)Aflatoxin M1 (AFM1)Metabolite excreted in milk, posing a public health concern. d-nb.info
Bovine CYP3A74Aflatoxin B1 (AFB1)Aflatoxin Q1 (AFQ1)Considered a detoxification product. d-nb.info
NADPH-dependent reductaseAflatoxin B1 (AFB1)Aflatoxicol (B190519) (AFL)Can be converted back to AFB1, prolonging its presence. d-nb.info

Computational Chemistry for Binding Affinity Predictions

Data Analytics and Predictive Modeling in Aflatoxin Contamination

Data analytics and predictive modeling leverage statistical methods and machine learning to forecast and detect aflatoxin contamination in food and the environment. These tools are becoming essential for food safety and risk management.

Hyperspectral imaging (HSI) is a non-destructive technique that combines digital imaging with spectroscopy to obtain both spatial and spectral information from an object. When combined with machine learning algorithms, HSI can be a powerful tool for rapidly detecting aflatoxin contamination in agricultural products. mdpi.commdpi.com

Researchers have developed various models to classify contaminated products like almonds, maize, and peanuts. mdpi.commdpi.comdoi.org Deep learning models, such as 3D Convolutional Neural Networks (CNNs) combined with architectures like Inception-ResNet, have shown high accuracy in classifying aflatoxin-contaminated almonds. mdpi.comnih.gov One study demonstrated a validation accuracy of 90.81% using a lightweight 3D Inception-ResNet model, outperforming traditional machine learning methods like Support Vector Machines (SVM) and Random Forest (RF). mdpi.comnih.gov For detecting Aflatoxin B1 in maize silage, an SVR model combined with specific data preprocessing techniques achieved a high prediction accuracy. mdpi.com These approaches support the development of real-time, automated screening systems for industrial applications. mdpi.comnih.gov

Table 3: Performance of Machine Learning Models in Aflatoxin Detection using Hyperspectral Imaging
CommodityModel TypePerformance MetricValue
Almonds3D Inception-ResNet (Lightweight)Validation Accuracy90.81% mdpi.comnih.gov
F1-Score0.899 mdpi.comnih.gov
Area Under Curve (AUC)0.964 mdpi.comnih.gov
Maize SilageSVR_SD_Mixup_PCAR² of Prediction (Rp²)0.9458 mdpi.com
RMSEP (μg/kg)3.1259 mdpi.com
RPD4.2969 mdpi.com
PeanutsCNNPixel-level detectionProvides visualization of contaminated pixels. doi.org

Predictive models are used to assess the risk of aflatoxin contamination in crops before harvest, based on environmental and agronomic factors. dpi.qld.gov.au These models can be categorized as mechanistic, which are based on the biological responses of the fungus and host plant to environmental conditions, or empirical, which are based on statistical correlations. dpi.qld.gov.au

Climate is a major driver of fungal growth and aflatoxin production. cabidigitallibrary.org Models like AFLA-maize have been developed to predict aflatoxin risk in maize by using inputs such as temperature, relative humidity, and rainfall. dpi.qld.gov.aucabidigitallibrary.org This model achieved an accuracy of 73% for field samples in Italy. dpi.qld.gov.au Another model developed for Australian locations showed a significant correlation (R² = 0.69 for rainfed locations) between its aflatoxin risk index and measured aflatoxin levels in maize samples. researchgate.net

More recent approaches combine mechanistic models with machine learning algorithms and incorporate a wider range of data, including remote sensing satellite data and soil properties, to predict aflatoxin outbreaks. nih.gov These models are crucial for risk management, especially in the context of climate change, which is predicted to increase the risk of aflatoxin contamination in new geographical areas. cabidigitallibrary.orgmdpi.com By forecasting high-risk periods, stakeholders can implement mitigation strategies, such as adjusting sowing times or selecting more resistant crop hybrids, to minimize contamination. researchgate.net

Table 4: Overview of Predictive Models for Aflatoxin Contamination Risk
Model Name/TypeMethodologyKey Input VariablesApplication/CropKey Finding
AFLA-maizeMechanisticTemperature, relative humidity, rainfallMaizeSuccessfully predicted contamination risk in Europe with 73% accuracy in field samples. dpi.qld.gov.au
APSIM-based ModelMechanisticSeasonal temperature, soil moistureMaizeRisk index correlated significantly (R²=0.69) with measured AFB1 in Australian rainfed locations. researchgate.net
Ensemble ModelsMechanistic & Machine LearningWeather data, soil properties, remote sensing dataMaizePredicts aflatoxin outbreaks by combining multiple data sources for improved accuracy. nih.gov
Climate Change ModelsEmpirical/MechanisticFuture climate scenarios (+2°C, +5°C)MaizePredicts an increased risk of aflatoxin contamination in Southern Europe due to global warming. cabidigitallibrary.org

Viii. Future Research Trajectories for Aflatoxin B1 13c,d3

Expanding Isotopic Labeling Strategies for Comprehensive Metabolomic Profiling

Future research will likely focus on expanding the use of stable isotope labeling, including with Aflatoxin B1-¹³C,d₃, for more comprehensive metabolomic profiling. nih.gov While unlabeled Aflatoxin B1 (AFB1) has been used to study metabolic disruptions in various cell lines, the use of labeled compounds allows for more precise tracking and quantification of metabolic pathways. plos.org

An attractive strategy in metabolomics is the use of a labeled biological extract as a comprehensive internal standard to be mixed with experimental samples. nih.gov This approach enables the precise relative quantification of numerous metabolites simultaneously, correcting for matrix effects and variations in instrument response. nih.gov The application of stable isotopes like ¹³C in combination with high-resolution mass spectrometry facilitates the characterization of metabolic turnover and pathway fluxes in vitro and in vivo. nih.gov

Future studies could employ Aflatoxin B1-¹³C,d₃ to trace its metabolic fate and identify novel biotransformation products within complex biological systems. This can be achieved by exposing organisms or cell cultures to a mixture of labeled and unlabeled AFB1 and then analyzing the resulting isotopic patterns with high-resolution mass spectrometry. researchgate.net This untargeted screening strategy has been successful in identifying new metabolites from various fungi and can be applied to deepen our understanding of AFB1 metabolism. researchgate.net

By expanding these isotopic labeling strategies, researchers can gain a more detailed and dynamic picture of the metabolic perturbations caused by AFB1, potentially uncovering new biomarkers of exposure and effect. tandfonline.com

Integration of Advanced Multi-Omics Technologies with Isotopic Tracing

The integration of isotopic tracing with advanced multi-omics technologies represents a powerful future direction for Aflatoxin B1-¹³C,d₃ research. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological response to a toxicant. nih.gov When combined with stable isotope labeling, these technologies can offer unprecedented insight into the specific molecular mechanisms affected by AFB1.

For instance, studies have already utilized multi-omics to investigate the combined toxic effects of AFB1 and its metabolite, Aflatoxin M1 (AFM1), revealing their impact on pathways like the p53 signaling pathway. nih.gov The use of ¹³C-labeled standards in such studies can enhance the accuracy of quantifying changes in proteins and metabolites, providing a clearer link between genetic expression changes and their functional consequences. mdpi.com

Future research could leverage Aflatoxin B1-¹³C,d₃ in multi-omics studies to:

Trace the flow of carbon atoms from the toxin into various cellular components, linking metabolic reprogramming directly to changes in gene and protein expression.

More accurately quantify the formation of DNA and protein adducts and correlate these with transcriptomic and proteomic responses. acs.org

Elucidate the complex interactions between AFB1 exposure, the gut microbiome, and the host's metabolic and immune responses.

This integrated approach will be crucial for building comprehensive models of AFB1 toxicity and for identifying key nodes in the biological network that can be targeted for intervention.

Development of Novel Biosensors and Rapid Detection Systems Utilizing Labeled Standards

The development of sensitive, rapid, and cost-effective detection methods for aflatoxins is a critical area of research. frontiersin.orgnih.gov While various biosensor technologies have been developed, the use of isotopically labeled standards like Aflatoxin B1-¹³C,d₃ can significantly enhance their accuracy and reliability. mdpi.commdpi.com

Labeled internal standards are the gold standard for quantitative analysis using mass spectrometry, as they can correct for sample loss during preparation and for matrix effects during analysis. romerlabs.com Future research will likely focus on incorporating Aflatoxin B1-¹³C,d₃ into a wider range of detection platforms, including advanced biosensors.

Biosensor TypeRecognition ElementTransduction MethodReported Detection Limit (for unlabeled AFB1)
AptasensorAptamerElectrochemical0.01 fg/mL frontiersin.org
ImmunosensorAntibodyElectrochemical0.16 ng/mL semanticscholar.org
Molecularly Imprinted Polymer (MIP) SensorMIPElectrochemiluminescence8.5 fg/mL mdpi.com
Acetylcholinesterase (AChE) Inhibition-Based BiosensorAChE EnzymeElectrochemical Impedance Spectroscopy0.1 ng/mL mdpi.com

The integration of Aflatoxin B1-¹³C,d₃ as an internal standard in these and other emerging sensor technologies will improve their quantitative performance, making them more suitable for regulatory and routine monitoring purposes. Furthermore, research into novel recognition elements and signal amplification strategies will continue to push the boundaries of sensitivity and specificity in aflatoxin detection. frontiersin.orgsemanticscholar.org

Addressing Emerging Challenges in Food and Feed Safety Research

The landscape of food and feed safety is constantly evolving, with new challenges arising from factors like climate change, globalized trade, and changes in agricultural practices. frontiersin.orgresearchgate.net Research utilizing Aflatoxin B1-¹³C,d₃ will be instrumental in addressing these emerging issues.

Climate change, for example, is predicted to alter the geographical distribution of mycotoxigenic fungi and increase the incidence of aflatoxin contamination in staple crops. frontiersin.orgmdpi.com Accurate and reliable analytical methods, underpinned by the use of labeled standards, will be essential for monitoring and managing this increased risk.

Another significant challenge is the presence of "masked" or modified mycotoxins, which are not detected by conventional analytical methods. nih.gov Isotopic labeling can aid in the identification and quantification of these modified forms, providing a more complete picture of the total toxicant load in a food or feed sample.

Future research using Aflatoxin B1-¹³C,d₃ will also be critical for:

Validating the efficacy of new detoxification and mitigation strategies for contaminated commodities. researchgate.netcanterbury.ac.ukfrontiersin.org

Conducting more accurate human exposure assessments by improving the measurement of aflatoxin biomarkers in biological fluids. frontiersin.org

Understanding the toxicokinetics and combined toxic effects of aflatoxins with other co-occurring contaminants. nih.govmdpi.com

By providing a powerful analytical tool, Aflatoxin B1-¹³C,d₃ will continue to support the scientific community in its efforts to ensure a safe and secure global food supply.

Q & A

Q. How should researchers select an appropriate analytical method for detecting Aflatoxin B1-13C,d3 in experimental samples?

The choice depends on the study's objectives and data requirements. For preliminary screening (e.g., presence/absence), cost-effective minicolumn methods may suffice. However, quantitative studies requiring precise measurement of this compound and its metabolites necessitate advanced techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Ensure the method is validated for isotopic labeling to distinguish the compound from non-labeled aflatoxins (e.g., B1, B2) in complex matrices .

Q. What protocols ensure the stability of this compound during storage and handling?

Store the compound in airtight, light-resistant containers at -20°C to prevent degradation. Use inert solvents (e.g., acetonitrile) for dissolution, and avoid repeated freeze-thaw cycles. Purity should be verified via nuclear magnetic resonance (NMR) or HPLC-MS before use. Safety protocols, including PPE (gloves, Tyvek® suits) and HEPA-filtered ventilation, are critical to minimize exposure risks .

Q. How can this compound be used as an internal standard in quantitative assays?

Its stable isotope labeling (13C and d3) ensures near-identical chromatographic behavior to native aflatoxin B1 while allowing MS-based differentiation. Prepare calibration curves using serial dilutions of the labeled compound, and validate recovery rates in spiked samples. This approach corrects for matrix effects and instrument variability, improving accuracy in exposure assessments .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound's metabolic pathways in vivo?

Use controlled dosing regimens (e.g., oral gavage vs. dietary incorporation) to mimic exposure scenarios. Include gender-specific cohorts, as metabolic activation varies between sexes (e.g., cytochrome P450 activity). For toxicokinetic studies, collect time-series samples (blood, liver, feces) to track isotopic-labeled metabolites. Reference compounds like 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1 should be synthesized for adduct quantification .

Q. How can isotopic labeling resolve contradictions in dose-response models for aflatoxin-induced hepatotoxicity?

this compound enables precise tracking of DNA adduct formation, reducing uncertainty from confounding factors (e.g., hepatitis B co-exposure). Use LC-MS/MS to correlate adduct levels with histopathological outcomes. Statistical models (e.g., Bayesian frameworks) can integrate labeled compound data to refine dose-response curves, addressing limitations in historical epidemiological datasets .

Q. What methodologies validate the specificity of this compound in competitive binding assays with serum albumin or DNA?

Employ fluorescence quenching assays with purified DNA or proteins, comparing binding constants (Kd) between labeled and native aflatoxin B1. Isotopic labeling minimizes interference from endogenous compounds. For structural validation, conduct X-ray crystallography or NMR to confirm adduct formation sites, referencing trans-configuration standards from prior studies .

Methodological Best Practices

Q. How should researchers document the use of this compound in publications to ensure reproducibility?

Detail synthesis/purity data (e.g., NMR spectra, HPLC traces), storage conditions, and validation steps in the "Experimental" section. Cite commercial sources or synthesis protocols, and include isotopic enrichment levels (e.g., 99% 13C). Supplemental materials should provide raw chromatograms and dose-calibration datasets, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .

Q. What strategies mitigate cross-contamination risks in multi-analyte studies involving this compound?

Use separate glassware and HPLC columns for labeled vs. non-labeled toxins. Implement blank runs between samples and validate method specificity via spike-recovery tests. For cell-based assays, include negative controls with isotope-free media to confirm signal specificity .

Data Analysis and Synthesis

Q. How can systematic reviews optimize data extraction for studies using this compound?

Adopt coding tools to categorize experimental parameters (e.g., dosing method, detection limits, adduct quantification). Map studies by research focus (e.g., metabolic pathways, carcinogenicity) using platforms like ROSES or PRISMA. Highlight gaps, such as limited data on transplacental transfer, to guide future isotopic labeling applications .

Q. What bioinformatics tools integrate isotopic data with omics datasets (e.g., transcriptomics) in aflatoxin research?

Leverage platforms like MetaboAnalyst for metabolite-pathway mapping and Cytoscape for network analysis. Pair this compound adduct data with RNA-seq results to identify gene expression changes linked to specific metabolic intermediates. Cross-validate findings using public databases (e.g., NCBI GEO, HMDB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.